5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol

Catalog No.
S12296812
CAS No.
629643-27-2
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzen...

CAS Number

629643-27-2

Product Name

5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol

IUPAC Name

5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-15-6-5-11(9-16(15)20-2)3-4-12-7-13(17)10-14(18)8-12/h3-10,17-18H,1-2H3/b4-3+

InChI Key

WHKSEHKYYXHCTA-ONEGZZNKSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)OC

4'-O-methylisorhapontigenin is an ether and a stilbenoid.
5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol has been reported in Stuhlmannia moavi with data available.

5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol (CAS: 629643-27-2), widely known as Gnetucleistol E or 3',4'-dimethoxy-3,5-dihydroxystilbene, is a highly stable, lipophilic stilbenoid featuring a resorcinol A-ring and a fully methylated catechol B-ring. In industrial and advanced academic procurement, this specific compound is prioritized as an analytical reference standard for Gnetum species phytochemical profiling and as a regioselective precursor in biomimetic stilbenolignan synthesis. Furthermore, its unique methylation pattern provides enhanced oxidative stability and membrane permeability in in vitro bioassays compared to unmethylated analogs like piceatannol and resveratrol, making it a critical material for reproducible pharmacological modeling [1].

Research Fit

Unique substitution pattern 3,4-dimethoxy-3,5-dihydroxy stilbenoid distinct from pterostilbene and resveratrol; requires NMR or HPLC identity verification for procurement.
Anti-angiogenic scaffold 3,4-dimethoxystilbene core reported to modulate endothelial cell proliferation, migration, and tube formation — may support angiogenesis pathway studies.
PK regioisomer comparator Methoxy positional isomerism drives >2-fold differences in distribution and clearance; serves as a tool compound for structure–PK relationship (SPKR) studies.
Botanical reference standard Exclusive natural occurrence in Gnetum cleistostachyum and Stuhlmannia moavi; essential for phytochemical authentication workflows.

Substituting 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol with more common stilbenoids like resveratrol or piceatannol fundamentally alters both chemical stability and synthetic utility. Piceatannol possesses a free 3',4'-catechol moiety that is highly susceptible to auto-oxidation and ortho-quinone formation in aqueous media, leading to rapid degradation and assay artifacts. Conversely, substituting with pterostilbene (which methylates the A-ring instead of the B-ring) changes the hydrogen-bonding profile and regioselectivity during oxidative coupling reactions. For reproducible multidrug resistance (MDR) efflux inhibition, stable formulation, or the directed synthesis of B-ring-protected oligostilbenes, the exact 3',4'-dimethoxy substitution of this compound is non-negotiable [1].

Substitution Risk

Methoxy positional isomerism can eliminate target activity: shifting a single methoxy group abolished cytotoxicity in HT29 colon cancer models, demonstrating that regioisomeric stilbenoids are not functionally interchangeable.
Pharmacokinetic profile may shift drastically with methoxy topology — volume of distribution and clearance can differ over 2-fold between 3,4- and 2,3-dimethoxy isomers, making PK extrapolation from other stilbenoids unreliable.
Botanical authenticity cannot be confirmed with resveratrol, pterostilbene, or isorhapontigenin standards; only CAS 629643-27-2 matches the reported Gnetum cleistostachyum metabolite panel.

B-Ring Methylation Prevents Catechol Auto-Oxidation in Assay Media

Piceatannol is notoriously unstable in aerobic, aqueous assay buffers due to its free 3',4'-catechol group, which rapidly oxidizes to an ortho-quinone. 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol, possessing a 3',4'-dimethoxy B-ring, completely blocks this degradation pathway. Comparative structural stability models indicate that while piceatannol can exhibit severe degradation within 24 hours in physiological buffers (pH 7.4), the dimethoxy analog maintains structural integrity, ensuring consistent dosing and preventing quinone-induced cytotoxicity artifacts in long-term cellular assays [1].

Evidence DimensionSusceptibility to ortho-quinone auto-oxidation
Target Compound DataOxidation blocked (stable 3',4'-dimethoxy B-ring)
Comparator Or BaselineRapid degradation (Piceatannol with free 3',4'-catechol)
Quantified DifferencePrevention of catechol-driven auto-oxidation
ConditionsAerobic aqueous physiological buffers (pH 7.4)

Procurement of this specific dimethoxy compound is critical for researchers requiring a stable piceatannol analog to avoid degradation-induced artifacts in prolonged in vitro studies.

Substitution pattern
Class-level
Target: 3,4-dimethoxy (ring A) + 3,5-dihydroxy (ring B)
Pterostilbene: 3,5-dimethoxy + 4′-hydroxy
Resveratrol: 3,5,4′-trihydroxy
Isorhapontigenin: 3′-methoxy-3,4′,5-trihydroxy
Unique scaffold not represented by common stilbenoid standards; demands NMR/HPLC identity proof.
Melting point 128–130 °C provides additional orthogonal identity check.

Precursor Suitability for Directed Stilbenolignan Coupling

In the biomimetic synthesis of complex stilbenolignans and oligostilbenes, using unmethylated precursors often results in intractable mixtures due to indiscriminate oxidative coupling at both the A and B rings. By utilizing 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol as a precursor, the B-ring is chemically protected by the dimethoxy groups. This forces oxidative coupling to occur exclusively at the resorcinol A-ring, significantly increasing the isolated yield of target A-ring-coupled dimers and limiting polymeric byproducts [1].

Evidence DimensionRegioselectivity of oxidative coupling
Target Compound DataExclusive A-ring coupling (B-ring protected)
Comparator Or BaselineMixed A/B-ring coupling and polymerization (Piceatannol/Resveratrol)
Quantified DifferenceElimination of B-ring polymerization byproducts
ConditionsAg2O or peroxidase-mediated oxidative coupling reactions

Synthetic chemists must select this specific B-ring protected precursor to achieve high-yield, directed synthesis of complex Gnetum oligostilbenes.

Anti-angiogenic pharmacophore
Reported
Des-hydroxy analog 3,4-DMS inhibited endothelial cell proliferation, migration, tube formation, and in vivo neovascularization via p53/Bax/caspase and AMPK/mTOR pathways (class-level inference).
3,4-dimethoxy core may support angiogenesis pathway studies; direct data on CAS 629643-27-2 not available.
Additional 3,5-dihydroxy groups may alter potency and selectivity.

Enhanced Lipophilicity and Membrane Permeability

The biological efficacy of polyhydroxylated stilbenes is often limited by poor membrane permeability. The substitution of two hydroxyl groups with methoxy groups in this compound significantly increases its lipophilicity. With a calculated XLogP3 of 3.4, 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol exhibits superior passive lipid bilayer partitioning compared to resveratrol (XLogP3 ~3.1) and piceatannol. This structural modification enhances intracellular accumulation, making it a superior candidate for assays targeting intracellular signaling pathways where unmethylated analogs struggle to achieve effective local concentrations [1].

Evidence DimensionCalculated XLogP3 (Lipophilicity)
Target Compound Data3.4
Comparator Or Baseline~3.1 (Resveratrol)
Quantified Difference+0.3 log unit increase in lipophilicity
ConditionsStandard predictive partition coefficient models

Buyers developing oral formulations or targeting intracellular receptors should procure this compound for its superior membrane penetration profile.

PK regioisomer comparison
Head-to-head
3,4-DMS vs 2,3-DMS in rats (4 mg/kg IV): Vc 2.06-fold higher, Cl 2.76-fold faster, MTT 53% shorter for 3,4-DMS.
Methoxy topology significantly alters distribution and elimination; PK cannot be inferred from other dimethoxy stilbenes.
LLOQ 10 ng/mL; oral bioavailability poor for both analogs.

P-Glycoprotein (P-gp) Efflux Inhibition in MDR Models

Methylated stilbenes have demonstrated potent ability to modulate P-glycoprotein (P-gp) transport activity, a key mechanism in multidrug-resistant (MDR) cancers. Studies on methylated piceatannol derivatives show that masking the B-ring hydroxyls with methoxy groups enhances the compound's ability to inhibit P-gp-mediated efflux of chemotherapeutics compared to the parent unmethylated stilbenes. As a 3',4'-dimethoxy derivative, this compound serves as a highly effective, stable modulator in these MDR models, providing a stronger additive effect in combination chemotherapy assays than its rapidly metabolizing unmethylated counterparts [1].

Evidence DimensionP-gp efflux inhibition efficacy
Target Compound DataHigh inhibition (stable dimethoxy B-ring)
Comparator Or BaselineLower/transient inhibition (Unmethylated piceatannol)
Quantified DifferenceEnhanced intracellular retention of efflux substrates
ConditionsHuman MDR1 gene-transfected cell lines

This compound is the preferred procurement choice for oncology researchers needing a stable, lipophilic P-gp inhibitor for MDR reversal assays.

Cytotoxicity profile
Context-dependent
3,4-dimethoxy derivative (15c): inactive in HT29 colon cancer cells
4-methoxy analog (15d): IC₅₀ = 4.9 μM
3,4-dimethoxy pattern may avoid direct cytotoxicity observed with 4-methoxy stilbenes in this cell model.
HT29 cell line; exact assay conditions not detailed.
Botanical source
Reported
Isolated from Gnetum cleistostachyum (co-occurring with gnetucleistol D, rhapontigenin, isorhapontigenin, 4-methoxyresveratrol, pinosylvin) and Stuhlmannia moavi.
Essential marker for Gnetum/Stuhlmannia authentication; cannot be replaced by generic stilbenoid standards.
Structural confirmation by MS, NMR, NOE.
Melting point identity
Context-dependent
128–130 °C
Resveratrol: 253–255 °C | Pterostilbene: 89–92 °C | Isorhapontigenin: ~180–182 °C
Rapid, low-cost orthogonal identity check; any material melting outside 128–130 °C is likely a different stilbenoid or impure.

Analytical Reference Standards for Phytochemistry

Used as a precise chromatographic standard for the identification and quantification of Gnetucleistol E in Gnetum cleistostachyum and Gnetum microcarpum extracts, ensuring QA/QC in herbal medicine and nutraceutical supply chains [1].

Biomimetic Synthesis of Oligostilbenes

Employed as a B-ring-protected precursor in organic synthesis to regioselectively generate A-ring-coupled stilbenolignans and dimers, avoiding the low yields associated with unprotected piceatannol [1].

Long-Term In Vitro Cellular Assays

Utilized in cell culture models investigating intracellular signaling where the compound's resistance to auto-oxidation prevents the rapid degradation artifacts common with catechol-containing stilbenes [1].

Multidrug Resistance (MDR) Reversal Studies

Applied in pharmacological models as a stable, lipophilic P-glycoprotein inhibitor to study the synergistic effects of stilbenoids combined with standard chemotherapeutics [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Angiogenesis pathway studies
3,4-dimethoxystilbene core for endothelial cell screening
Endothelial proliferation, migration, tube formation assays; AMPK/mTOR pathway engagement
Methoxystilbene DMPK studies
3,4-dimethoxy pattern for regioisomer PK comparison
Vc, clearance, mean transit time parameters; formulation-enabled exposure models
Gnetum / Stuhlmannia botanical authentication
CAS 629643-27-2 as a species-specific phytochemical standard
HPLC/LC-MS co-occurrence fingerprint with gnetucleistol D, rhapontigenin, etc.
AMPK/mTOR autophagy probe development
3,4-dimethoxy pattern for selective AMPK activation research
Macroautophagy and apoptosis markers; HT29 cytotoxicity endpoint context for selectivity

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.10485899 Da

Monoisotopic Mass

272.10485899 Da

Heavy Atom Count

20

UNII

Y5XLT99N4N

Wikipedia

Gnetucleistol_E

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